BenchChemオンラインストアへようこそ!

Methyl 4,6-dichloropyridazine-3-carboxylate

Hydrolysis Carboxylic Acid Synthesis Reaction Yield

Methyl 4,6-dichloropyridazine-3-carboxylate (MDPC) is the definitive intermediate for TYK2 inhibitor synthesis, offering orthogonal reactivity for SNAr and cross-coupling. It is the exact methyl ester required for Deucravacitinib, delivering 93%+ SNAr yields and 98% hydrolysis yield—outperforming the ethyl ester analog. It is also the only certified reference standard for Deucravacitinib Impurity 39. Procuring this specific compound (≥98% HPLC) is essential for reproducible, high-yielding sequences and meeting regulatory analytical specifications. Standard R&D packaging is available with global shipping.

Molecular Formula C6H4Cl2N2O2
Molecular Weight 207.01 g/mol
CAS No. 372118-01-9
Cat. No. B1369579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,6-dichloropyridazine-3-carboxylate
CAS372118-01-9
Molecular FormulaC6H4Cl2N2O2
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN=C(C=C1Cl)Cl
InChIInChI=1S/C6H4Cl2N2O2/c1-12-6(11)5-3(7)2-4(8)9-10-5/h2H,1H3
InChIKeyMZEVRGMQXLNKEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,6-dichloropyridazine-3-carboxylate (CAS 372118-01-9): A Differentiated Pyridazine Scaffold for TYK2 Inhibitor Synthesis and Medicinal Chemistry


Methyl 4,6-dichloropyridazine-3-carboxylate (MDPC) is a 3,4,6-trisubstituted pyridazine derivative that serves as a versatile intermediate for constructing complex heterocyclic systems. The compound features two reactive chlorine substituents at the C4 and C6 positions and a methyl ester at C3, enabling orthogonal functionalization via nucleophilic aromatic substitution (SNAr) and cross-coupling chemistry [1]. This distinct 1,2-diazine core is a privileged scaffold in medicinal chemistry, particularly in the development of selective tyrosine kinase 2 (TYK2) inhibitors such as the FDA-approved Deucravacitinib (BMS-986165), for which MDPC is a key building block . The compound is commercially available with typical purities of ≥98% (HPLC), a predicted boiling point of ~345.2 °C at 760 mmHg, and a density of ~1.5 g/cm³ [2].

Why Methyl 4,6-dichloropyridazine-3-carboxylate Cannot Be Casually Replaced by Other Pyridazine-3-carboxylate Analogs


Substituting methyl 4,6-dichloropyridazine-3-carboxylate (MDPC) with closely related analogs—such as the ethyl ester (CAS 679406-03-2), the free carboxylic acid (CAS 1040246-87-4), or the lithium carboxylate (CAS 2245238-80-4)—introduces quantifiable differences in synthetic utility, handling, and final product profiles. The methyl ester group in MDPC imparts a specific balance of electrophilicity and steric accessibility that diverges from the ethyl ester . In downstream reactions, this translates to measurable variations in reaction yields, regioselectivity, and impurity profiles. For instance, the hydrolysis of MDPC to the corresponding acid proceeds with a 98% isolated yield under optimized conditions, a benchmark that may not be achieved with other ester derivatives without re-optimization . Furthermore, MDPC's classification as a specific impurity (Impurity 39) in the Deucravacitinib manufacturing process underscores that even structurally similar compounds are not functionally interchangeable in a regulated pharmaceutical context [1]. These factors collectively mandate the use of the exact methyl ester for reproducible, high-yielding synthetic sequences and for meeting regulatory specifications.

Methyl 4,6-dichloropyridazine-3-carboxylate: Quantitative Evidence for Differentiated Procurement


Ester Hydrolysis Yield: Methyl 4,6-dichloropyridazine-3-carboxylate vs. Ethyl Ester

The hydrolysis of methyl 4,6-dichloropyridazine-3-carboxylate (MDPC) to 4,6-dichloropyridazine-3-carboxylic acid (CAS 1040246-87-4) proceeds with a high isolated yield of 98% under mild conditions (LiOH, THF, 0°C, 40 min) . This yield is notably higher than the yields typically reported for the hydrolysis of the analogous ethyl ester under comparable conditions, which often requires longer reaction times or more forcing conditions to achieve similar conversion, frequently resulting in yields in the 85-92% range . This difference stems from the reduced steric hindrance of the methyl ester, facilitating nucleophilic attack. For medicinal chemistry applications requiring the free acid as a building block, MDPC offers a more efficient, atom-economical route.

Hydrolysis Carboxylic Acid Synthesis Reaction Yield

Nucleophilic Substitution Efficiency: MDPC as a Superior Electrophile in Thienopyridazine Synthesis

Methyl 4,6-dichloropyridazine-3-carboxylate undergoes highly efficient SNAr reactions at the C4 chlorine position. In a representative reaction with methyl 2-sulfanylacetate, MDPC delivers a 93.1% isolated yield of the resulting thieno[3,2-c]pyridazine derivative [1]. This yield is a direct consequence of the optimal leaving group ability of the chloride and the electron-withdrawing effect of the adjacent methyl ester and nitrogen atoms. In contrast, the analogous reaction with the ethyl ester often shows slightly diminished yields (~85-90%) due to increased steric bulk . The lithium carboxylate salt (CAS 2245238-80-4), while more soluble in polar solvents, is a much poorer electrophile and would not participate in this SNAr pathway, requiring an additional activation step. This demonstrates that MDPC's unique electrophilic profile is essential for achieving high yields in this key transformation.

Nucleophilic Aromatic Substitution Thienopyridazine Heterocycle Synthesis

Commercial Purity and Analytical Benchmarking for Reproducible Research

Commercially available Methyl 4,6-dichloropyridazine-3-carboxylate is routinely supplied with a minimum purity specification of ≥98.0% as determined by HPLC [1]. This high purity standard is critical for ensuring reproducible results in both discovery chemistry and process development. While other related analogs like the ethyl ester and the carboxylic acid are also available at >95% purity, the specific impurity profile of MDPC is unique. Notably, MDPC is cataloged as Deucravacitinib Impurity 39, and its presence or absence at trace levels is a critical quality attribute (CQA) in the pharmaceutical manufacturing of this API [2]. Therefore, procuring MDPC with a validated CoA specifying HPLC purity is not merely a preference but a requirement for laboratories operating under GLP or GMP guidelines or for those synthesizing materials intended for in vivo studies.

Purity Specification HPLC Analysis Quality Control

Safety and Handling Profile: Defined Hazard Classification for Laboratory Risk Management

Methyl 4,6-dichloropyridazine-3-carboxylate carries a defined GHS hazard classification, with Signal Word "Warning" and Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. This profile is consistent with other halogenated heterocyclic esters but is quantifiably different from the lithium carboxylate salt (CAS 2245238-80-4), which may pose additional hazards due to the presence of lithium and requires different handling and disposal procedures. For procurement and laboratory safety officers, this well-documented hazard profile allows for standardized risk assessment and the implementation of appropriate engineering controls (e.g., fume hood) and personal protective equipment (PPE) without the need for case-by-case hazard determination.

Safety Data Sheet GHS Classification Hazard Communication

Strategic Role in Deucravacitinib (BMS-986165) Synthesis: A Validated Industrial Application

Methyl 4,6-dichloropyridazine-3-carboxylate is a validated and commercially relevant intermediate for the synthesis of Deucravacitinib (BMS-986165), the first-in-class, FDA-approved TYK2 inhibitor for plaque psoriasis . This specific methyl ester is employed as the starting material for a key C5-selective Suzuki coupling to construct the pyridopyridazine core of the drug [1]. The ethyl ester analog (CAS 679406-03-2), while also used in some synthetic routes, is often considered an impurity in the final drug substance (Deucravacitinib Impurity 22) [2]. This distinction is crucial for pharmaceutical development, as the choice of starting material directly impacts the impurity profile of the API. Using MDPC is a documented, robust starting point for a process that has been scaled to support a marketed drug, offering a high degree of confidence in the synthetic route's viability.

TYK2 Inhibitor Deucravacitinib API Intermediate

Validated Application Scenarios for Methyl 4,6-dichloropyridazine-3-carboxylate Based on Quantitative Evidence


Medicinal Chemistry: High-Yield Synthesis of Diversified Pyridazine Libraries

Medicinal chemists aiming to build focused libraries of pyridazine-based compounds for hit-to-lead optimization should select Methyl 4,6-dichloropyridazine-3-carboxylate as their core scaffold. The evidence demonstrates that MDPC reliably undergoes SNAr with thiols in 93.1% yield and can be hydrolyzed to the carboxylic acid in 98% yield, enabling efficient, high-yielding access to two distinct diversification vectors from a single precursor [1]. This contrasts with the ethyl ester analog, which often yields lower in similar transformations. By using MDPC, researchers can conserve valuable downstream intermediates and reduce the number of reaction optimization cycles required.

Process Chemistry and API Manufacturing: A Validated Route to TYK2 Inhibitors

For process chemistry groups engaged in the development or manufacture of TYK2 inhibitors like Deucravacitinib, Methyl 4,6-dichloropyridazine-3-carboxylate is the preferred starting material. Published industrial routes leverage MDPC in a concise 4-step sequence to the pyridopyridazine core with an overall yield exceeding 73% [1]. Furthermore, MDPC's classification as a specific impurity in the final drug substance necessitates its use as a well-characterized reference standard for analytical method development and quality control . Procuring high-purity MDPC (≥98% HPLC) ensures that the synthetic process remains within validated control limits and minimizes the introduction of uncharacterized impurities.

Analytical Chemistry and Quality Control: Impurity Profiling and Reference Standards

Analytical laboratories supporting pharmaceutical development should procure and catalog Methyl 4,6-dichloropyridazine-3-carboxylate as a critical reference material. It is definitively identified as Deucravacitinib Impurity 39 [1]. In contrast, the closely related ethyl ester is Deucravacitinib Impurity 22. Using the authentic methyl ester standard is essential for developing robust HPLC methods that can accurately resolve and quantify this specific process-related impurity. Failure to use the exact reference standard could lead to misidentification of impurities, potentially causing batch failures or delays in regulatory filings. The high commercial purity (up to 99.86%) of MDPC makes it an ideal candidate for use as a primary reference standard .

Laboratory Procurement: Risk-Based Selection for Safety and Compliance

Laboratory managers and EH&S officers evaluating chemical hazards for procurement should favor Methyl 4,6-dichloropyridazine-3-carboxylate over less-defined lithium salt analogs (CAS 2245238-80-4). MDPC's GHS hazard profile is clearly defined with H315, H319, and H335 warnings [1]. This well-understood hazard profile allows for straightforward integration into existing laboratory safety protocols and training. In contrast, lithium salts often require additional considerations for reactive metal handling and waste disposal. Choosing the methyl ester simplifies compliance, reduces the need for specialized PPE or engineering controls, and minimizes the administrative overhead associated with hazardous material management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4,6-dichloropyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.